N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H9ClN2O4. It is a derivative of acetanilide, where the acetamide group is substituted with a 4-chloro-2-nitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide typically involves the reaction of 4-chloro-2-nitroaniline with acetic anhydride. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the acidic by-products. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous stirring. The reaction conditions are optimized to maximize yield and purity. The use of automated systems for temperature control and mixing can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Amine or thiol nucleophiles, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Hydrolysis: Acidic or basic conditions, water as solvent.
Major Products Formed
Reduction: 4-chloro-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitroaniline and acetic acid.
Wirkmechanismus
The mechanism of action of N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide can be compared with other similar compounds, such as:
4-Nitroacetanilide: Similar structure but lacks the chloro substituent.
2-Chloro-4’-nitroacetanilide: Similar structure but with the chloro and nitro groups in different positions.
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the acetyl group
These compounds share some chemical properties and reactivity but differ in their specific applications and biological activities.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway of N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide involves the acetylation of 4-chloro-2-nitroaniline followed by the reaction with acetic anhydride to form the target compound.", "Starting Materials": [ "4-chloro-2-nitroaniline", "acetic anhydride", "acetic acid", "sodium acetate", "anhydrous sodium sulfate", "ethyl acetate", "methanol" ], "Reaction": [ "Step 1: Dissolve 4-chloro-2-nitroaniline (1 equivalent) in acetic acid (5 equivalents) and cool the mixture to 0°C.", "Step 2: Slowly add acetic anhydride (5 equivalents) to the mixture with stirring for 30 minutes at 0°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.", "Step 4: Pour the reaction mixture into ice-cold water and collect the solid by filtration.", "Step 5: Wash the solid with water and dry it under vacuum to obtain N-Acetyl-4-chloro-2-nitroaniline.", "Step 6: Dissolve N-Acetyl-4-chloro-2-nitroaniline in ethyl acetate and add sodium acetate (1 equivalent) and anhydrous sodium sulfate (1 equivalent).", "Step 7: Heat the mixture to reflux for 2 hours and cool it to room temperature.", "Step 8: Pour the reaction mixture into ice-cold water and collect the solid by filtration.", "Step 9: Wash the solid with water and dry it under vacuum to obtain N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide." ] } | |
CAS-Nummer |
156499-65-9 |
Molekularformel |
C10H9ClN2O4 |
Molekulargewicht |
256.64 g/mol |
IUPAC-Name |
N-acetyl-N-(4-chloro-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H9ClN2O4/c1-6(14)12(7(2)15)9-4-3-8(11)5-10(9)13(16)17/h3-5H,1-2H3 |
InChI-Schlüssel |
AAXVXRONYAUOBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.